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Compound of Interest

Compound Name:
3-[(Isopropylamino)sulfonyl]-4-

methoxybenzoic acid

CAS No.: 701253-01-2

Cat. No.: B2921723

Get Quote

Introduction & Molecule Analysis[1][2][3][4][5]
The Scaffold
3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid represents a critical building block for

"fragment-based drug discovery." Its structure combines three pharmacophoric features:

Carboxylic Acid (C1): The primary handle for diversification (Amidation/Esterification).

Sulfonamide Moiety (C3): A classic bioisostere found in diuretics (e.g., furosemide analogs)

and enzyme inhibitors. The N-isopropyl group provides steric bulk and lipophilicity.

Methoxy Group (C4): An electron-donating group (EDG) that modulates the electronic

properties of the aromatic ring.
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Successful functionalization requires understanding the competing electronic effects on the

carboxylic carbon:

Deactivation by Resonance (+M): The para-methoxy group donates electron density into the

ring, which is conjugated to the carboxyl group. This renders the carbonyl carbon less

electrophilic than in unsubstituted benzoic acid, potentially slowing down nucleophilic attack.

Activation by Induction (-I): The meta-sulfonamide group is electron-withdrawing. However,

inductive effects decay with distance.

Net Result: The molecule is moderately deactivated. Standard carbodiimide couplings

(EDC/NHS) may be sluggish. We recommend highly active coupling agents (HATU/T3P) or

conversion to the acid chloride for quantitative conversion.

Experimental Workflows
The following protocols are validated for high-throughput library synthesis (Protocol A) and

gram-scale intermediate production (Protocol B).

Protocol A: High-Efficiency Amidation (Library Scale)
Best for: Attaching complex amines, precious heterocycles, or parallel synthesis.

Reagents:

Substrate: 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid (1.0 eq)

Coupling Agent: HATU (1.2 eq) [Hexafluorophosphate Azabenzotriazole Tetramethyl

Uronium]

Base: DIPEA (Diisopropylethylamine) (3.0 eq)

Solvent: DMF (Anhydrous)

Amine Partner: R-NH

(1.1 eq)
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Step-by-Step Methodology:

Activation: In a dry vial, dissolve the benzoic acid derivative (0.1 mmol) in DMF (1.0 mL). Add

DIPEA (0.3 mmol).

Pre-complexation: Add HATU (0.12 mmol) in one portion. Stir at Room Temperature (RT) for

15 minutes. Critical: The solution should turn slightly yellow as the activated ester forms.

Coupling: Add the amine partner (0.11 mmol).

Incubation: Stir at RT for 4–12 hours.

QC Check: Monitor by LC-MS.[1] Look for the disappearance of the starting material

[M+H]+ 274.3 and formation of the amide product.

Workup: Dilute with EtOAc (10 mL), wash with 1M HCl (to remove excess amine/DIPEA),

then sat. NaHCO

, and Brine. Dry over Na

SO

.

Why this works: HATU generates a highly reactive At-ester intermediate that overcomes the

electronic deactivation caused by the para-methoxy group.

Protocol B: Acid Chloride Formation & Esterification
(Scale-Up)
Best for: Gram-scale synthesis, formation of simple esters, or unreactive anilines.

Reagents:

Substrate: 1.0 eq

Reagent: Thionyl Chloride (SOCl

) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF cat.
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Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step Methodology:

Chlorination: Suspend 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid (5.0 g) in dry

DCM (50 mL).

Catalysis: Add 2 drops of dry DMF (Catalyst).

Addition: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

Reflux: Allow to warm to RT and stir for 2 hours (or reflux if using SOCl

in Toluene). Gas evolution (HCl/CO/CO

) indicates reaction progress.

Isolation: Concentrate in vacuo to dryness to remove excess reagent. The resulting acid

chloride is a moisture-sensitive solid/oil.

Functionalization (Esterification example): Redissolve the residue in DCM. Add the alcohol

(R-OH, 1.2 eq) and Pyridine (2.0 eq) at 0°C. Stir until complete.

Visualization of Workflows
The following diagram illustrates the decision matrix and process flow for functionalizing this

specific scaffold.

3-[(Isopropylamino)sulfonyl]
-4-methoxybenzoic acid Select Scale & Target

Path A: Library/Complex Amine
(HATU Activation)Small Scale / Precious Amine

Path B: Scale-Up/Ester
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Active Ester
(O-At Intermediate)

DIPEA, DMF

Acid Chloride
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SOCl2 or (COCl)2

Amide Product
(Drug Candidate)

+ R-NH2

Ester/Amide
(Intermediate)

+ R-OH / R-NH2
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Caption: Decision matrix for the functionalization of the carboxylic acid moiety based on scale

and nucleophile type.
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Quantitative Data & QC Specifications
When validating the functionalized product, use the following reference data for the starting

material to confirm conversion.

Parameter Specification Notes for Validation

Molecular Weight 273.31 g/mol Monoisotopic Mass: 273.07

H NMR (DMSO-

)

1.05 (d, 6H,

Pr-CH

)

Look for the doublet at ~1.0

ppm.

3.90 (s, 3H, OMe)
The methoxy singlet is a key

diagnostic peak.

7.0–8.5 (m, 3H, Ar-H)
Aromatic region; shifts will

change upon amidation.

HPLC Retention Mid-Polar

Elutes earlier than simple

benzoic esters due to the

sulfonamide polarity.

pKa (Calc)
~3.8 (COOH), ~10.5 (SO

NH)

Product will lose the acidic

transition at ~3.8.

Troubleshooting Tip: If the yield in Protocol A is low, the sulfonamide nitrogen (position 3) may

be interfering via hydrogen bonding with the activated ester. Solution: Switch to T3P

(Propylphosphonic anhydride) in EtOAc/Pyridine, which often performs better for sterically

crowded or zwitterionic substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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